N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3,4-DIMETHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with the molecular formula C23H30N2O5S This compound features a unique structure that includes an azepane ring, a dimethoxyphenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3,4-DIMETHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple stepsThe dimethoxyphenyl group is then attached, and finally, the sulfonamide moiety is introduced . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3,4-DIMETHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the azepane ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3,4-DIMETHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3,4-DIMETHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and azepane derivatives, such as:
3,4-Dimethoxyphenethylamine: An analogue with similar structural features.
5-Amino-pyrazoles: Compounds with comparable biological activities.
Uniqueness
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3,4-DIMETHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H30N2O5S |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H30N2O5S/c1-18-8-11-20(12-9-18)31(27,28)25(17-23(26)24-14-6-4-5-7-15-24)19-10-13-21(29-2)22(16-19)30-3/h8-13,16H,4-7,14-15,17H2,1-3H3 |
InChI Key |
CGQQSQZXSNCLHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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